(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid
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Overview
Description
2-(5-{[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1H-1,2,3,4-TETRAZOL-1-YL)ACETIC ACID is a complex organic compound that features a tetrazole ring system Tetrazoles are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1H-1,2,3,4-TETRAZOL-1-YL)ACETIC ACID typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, which involves the reaction of an azide with a nitrile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the tetrazole ring.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where a suitable precursor is carboxylated to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1H-1,2,3,4-TETRAZOL-1-YL)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2-(5-{[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1H-1,2,3,4-TETRAZOL-1-YL)ACETIC ACID has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-{[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1H-1,2,3,4-TETRAZOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets. The tetrazole ring system can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorophenyl group may enhance the compound’s binding affinity to these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-1H-TETRAZOLE: This compound shares the tetrazole ring and chlorophenyl group but lacks the acetic acid moiety.
2-(5-{[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1H-1,2,3,4-TETRAZOL-1-YL)ACETIC ACID: This compound has a methoxy group instead of a chlorine atom on the phenyl ring.
Uniqueness
2-(5-{[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1H-1,2,3,4-TETRAZOL-1-YL)ACETIC ACID is unique due to the combination of its tetrazole ring system, chlorophenyl group, and acetic acid moiety. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C11H9ClN8O2 |
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Molecular Weight |
320.69 g/mol |
IUPAC Name |
2-[5-[[5-(4-chlorophenyl)tetrazol-2-yl]methyl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H9ClN8O2/c12-8-3-1-7(2-4-8)11-14-17-20(15-11)5-9-13-16-18-19(9)6-10(21)22/h1-4H,5-6H2,(H,21,22) |
InChI Key |
LVAYEPXKGWFRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=NN=NN3CC(=O)O)Cl |
Origin of Product |
United States |
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